molecular formula C14H23O3P B085932 Dibutyl phenylphosphonate CAS No. 1024-34-6

Dibutyl phenylphosphonate

Cat. No. B085932
CAS RN: 1024-34-6
M. Wt: 270.3 g/mol
InChI Key: YBBHHAFADNTQHQ-UHFFFAOYSA-N
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Description

Dibutyl phenylphosphonate is a chemical compound that is used in various applications. It is also known as DBBP, Dibutoxybutylphosphine oxide, and NSC 2666 . It is used for uranium extraction from concentrated phosphoric acid and as a plasticizer .


Synthesis Analysis

Dibutyl phenylphosphonate can be synthesized by the reaction of phenyl phosphorochloridate with 1-butanol in dichloromethane, in the presence of pyridine as a base . Another method involves the microwave-assisted direct esterification of phenylphosphonic acid .


Molecular Structure Analysis

The molecular structure of Dibutyl phenylphosphonate can be represented by the linear formula: CH3(CH2)3P(O)[O(CH2)3CH3]2 . The chemical structure of the intermediate and the curing agent was characterized by Fourier transform infrared (FTIR) and nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

Dibutyl phenylphosphonate can undergo various chemical reactions. For example, it has been used in the extraction of U(VI), Th(IV), and Am(III) by a 1.1 M solution of DBPP in xylene . The amount of DBP determined by GC decreases from 95 to 36 % after approximately 4½ h in the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dibutyl phenylphosphonate include a molecular weight of 250.31, a density of 0.946 g/mL at 25 °C, and a boiling point of 283 °C . It also has a flash point of 157 °C and an autoignition temperature of 390 °C .

Scientific Research Applications

  • NMR Measurements in Bacterial Suspensions : Phenylphosphonate, closely related to dibutyl phenylphosphonate, was utilized as an internal reference for 31p NMR measurements in E. coli, enabling the determination of cytoplasmic pH changes during metabolic processes (Thoma et al., 1986).

  • Actinide Extraction Studies : Dibutyl phenylphosphonate was synthesized and characterized for its potential in the extraction of uranium, thorium, and americium from nitric acid solutions. This research contributes to the understanding of its applicability in nuclear chemistry and extraction processes (Disale et al., 2019).

  • Extraction of Europium (III) : Dibutyl N,N-dibutylcarbamoylmethylphosphonate, a compound related to dibutyl phenylphosphonate, has been studied for extracting Europium (III) from acidic solutions, showing its significance in the field of rare earth metal extraction (El-naggar et al., 1990).

  • Defoliant Mixtures in Cotton : Research on chemical defoliants, including compounds similar to dibutyl phenylphosphonate, has shown their effectiveness in agricultural applications, particularly in cotton farming (Snipes & Cathey, 1992).

  • Vanadyl Ion Sensors : Membranes containing dibutyl(butyl)phosphonate, which is structurally similar to dibutyl phenylphosphonate, have been developed for selective sensing of vanadyl ions, demonstrating its applicability in analytical chemistry (Jain et al., 1998).

  • Phosphazene Functionalization : Phenylphosphonate, a compound structurally related to dibutyl phenylphosphonate, has been utilized in the synthesis of poly[aryloxyphosphazenes] for potential use in proton-conducting membranes in fuel cells (Allcock et al., 2002).

Safety And Hazards

Dibutyl phenylphosphonate is considered hazardous. It may damage the unborn child and is suspected of damaging fertility . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

There is potential for Dibutyl phenylphosphonate to be used in the synthesis of flame-retardant curing agents for epoxy resins . This could provide a more environmentally friendly alternative to current methods.

properties

IUPAC Name

dibutoxyphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H23O3P/c1-3-5-12-16-18(15,17-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBHHAFADNTQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C1=CC=CC=C1)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145038
Record name Dibutyl phenylphosphonate
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Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dibutyl phenylphosphonate

CAS RN

1024-34-6
Record name Dibutyl P-phenylphosphonate
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Record name Dibutyl phenylphosphonate
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Record name Dibutyl phenylphosphonate
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Record name Dibutyl phenylphosphonate
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Record name Dibutyl phenylphosphonate
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Synthesis routes and methods

Procedure details

2-(trimethylsilyl)phenyl trifluoromethanesulfonate (25 mg, 0.083 mmol), Cesium Fluoride (70 mg, 0.461 mmol), Tributyl phosphite (83 mg, 0.335 mmol), Acetonitrile (1 ml): Reaction Time: 24 h; Rf: 0.4 (1:3 EtOAc:Pet. Ether); Thick oil; 16.3 mg, 72%; 1H NMR (400 MHz, CDCl3, TMS) δ 7.80 (dd, J=6.8, 13.3 Hz, 2H), 7.55 (t, J=7.5 Hz, 1H), 7.50-7.42 (m, 2H), 4.12-3.95 (m, 4H), 1.65 (quint, J=7.3 Hz, 4H), 1.39 (sext, J=7.3 Hz, 4H), 0.9 (t, J=7.3 Hz, 6H); 13C NMR (100 MHz, CDCl3, TMS) δ 132.3 (d, J=3.1 Hz), 131.7 (d, J=9.3 Hz), 128.4 (d, J=15.4 Hz), 128.3 (d, J=187.3 Hz), 65.8 (d, J=5.4 Hz), 32.4 (d, J=6.9 Hz), 18.7, 13.6; 31P NMR (162 MHz, CDCl3) δ 18.8; Mass (M+Na)+ 293; Known compound, Lit. X. Lu, J. Zhu, Synthesis 1987, 8, 726.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pet. Ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
R Henyecz, A Kiss, V Mórocz, NZ Kiss… - Synthetic …, 2019 - Taylor & Francis
… It was envisaged that the use of BuBr in excess may promote the formation of dibutyl phenylphosphonate (3a). For this, the alkylation of phenylphosphonic acid was performed at 100 C …
Number of citations: 17 www.tandfonline.com
MD Crenshaw - Phosphorus, Sulfur, and Silicon, 2004 - Taylor & Francis
… hydrogen phenylphosphonate, and dibutyl phenylphosphonate were determined. Figure 1 … Dibutyl phenylphosphonate is formed more slowly, and greater than 5 days are required for …
Number of citations: 21 www.tandfonline.com
WH Baldwin - 1957 - osti.gov
… The aromatic hydrocarbon, when phenyl, was not effective when it was a part of the molecule (dibutyl phenylphosphonate). 4. First tests revealed that dibutyl butylphosphonate.…
Number of citations: 1 www.osti.gov
N Harsági, C Bertha, NZ Kiss, R Henyecz… - Current Organic …, 2021 - ingentaconnect.com
… Hence, dibutyl phenylphosphonate 3 was irradiated in the presence of 10% IL and 1 equivalent of water at 200 C for 2 h. The fission of the hydroxy groups was inhibited, as only 24% of …
Number of citations: 4 www.ingentaconnect.com
RM Wagner, EM Kinderman, L Towle - 1957 - osti.gov
… Preliminary studies were completed on the nature and amount of the radiolysis products of tributyl phosphate, hydrocarbon diluent, dibutyl phenylphosphonate, and mixtures of these or …
Number of citations: 0 www.osti.gov
W Davis Jr - 1958 - osti.gov
… separation and uranium retention preperties of new solvents such as phosphine oxides, amines2 and phosphonates; 2) further testing of selventsp such as dibutyl phenylphosphonate …
Number of citations: 0 www.osti.gov
B WEAVER - Progress in the Science and Technology of the …, 2016 - books.google.com
… Shvedov and Orlov” found 0.42 MTBP about equal to 1.2 M dibutyl phenylphosphonate and 100 per cent diphenyl butylphosphonate in extractive power for Ce and Prfrom 1–2 M …
Number of citations: 1 books.google.com
E Jablonkai, LB Balazs… - Current Organic …, 2015 - ingentaconnect.com
… more reactive than the diethyl analogue (2a), as the use of only 1.2 equivalents of 2b in the presence of only 5% of the catalyst resulted in the formation of dibutyl phenylphosphonate (3b…
Number of citations: 42 www.ingentaconnect.com
FO Hill, FJ Leitz - 1951 - osti.gov
… l)ibutyl ethylphosphonate, dibutyl butylphosphonate, di butyl hexylphosphonate and dibutyl phenylphosphonate were prepare1 by reacting dibutyl chlorophosphate with the Grignard …
Number of citations: 0 www.osti.gov
T Wang, S Sang, LL Liu, H Qiao, Y Gao… - The Journal of Organic …, 2013 - ACS Publications
A novel and highly efficient Pd-catalyzed cross-coupling of triarylbismuths with a variety of P(O)–H compounds has been developed that proceeds smoothly without exclusion of …
Number of citations: 75 pubs.acs.org

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